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Compound of Interest

Compound Name:
6-Chloro-5-methylpyridine-2-

carboxylic acid

Cat. No.: B1592206 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-
methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Chloro-5-methylpyridine-2-carboxylic acid is a substituted pyridine derivative of significant

interest in medicinal chemistry and materials science. As a heterocyclic building block, its

precise structural confirmation is paramount for its application in synthesis and drug

development. Spectroscopic analysis provides the definitive data required for structural

elucidation and purity assessment. This guide offers a detailed examination of the expected

spectroscopic data for this compound, grounded in established principles and data from

analogous structures. We will explore the anticipated features in Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS), providing insights into the relationship

between the molecule's structure and its spectral output.

Physicochemical Properties
A summary of the core physicochemical properties of 6-Chloro-5-methylpyridine-2-
carboxylic acid is essential for its handling and analysis. These properties are derived from

publicly available chemical databases.
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Property Value Source

CAS Number 1166828-13-2 [1][2]

Molecular Formula C₇H₆ClNO₂ [1][2][3]

Molecular Weight 171.58 g/mol [1][2]

IUPAC Name
6-chloro-5-methylpyridine-2-

carboxylic acid

Canonical SMILES CC1=C(N=C(C=C1)C(=O)O)Cl [1]

InChI Key
ZURJURQGGWNOFN-

UHFFFAOYSA-N
[1]

Physical Form Solid

Predicted pKa 3.44 ± 0.10 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The predicted spectra are based on the analysis of substituent effects on

the pyridine ring. The electron-withdrawing nature of the carboxylic acid, the chlorine atom, and

the ring nitrogen significantly influences the chemical shifts of the remaining ring protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show four distinct signals: two aromatic protons, a methyl

group, and a carboxylic acid proton.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~13.5 Broad Singlet 1H COOH

The acidic proton

of a carboxylic

acid typically

appears as a

broad,

exchangeable

signal at a very

low field, often

>12 ppm.[4]

~8.05 Doublet (d) 1H H-3

This proton is

adjacent to the

electron-

withdrawing

carboxylic acid

group, leading to

a downfield shift.

It is coupled to

H-4.

~7.95 Doublet (d) 1H H-4

This proton is

coupled to H-3.

Its chemical shift

is influenced by

the adjacent

chloro and

methyl

substituents.

~2.40 Singlet 3H -CH₃ The methyl

group protons

are not coupled

to any other

protons and

appear as a

singlet in a
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typical alkyl

region.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will provide information on the carbon backbone. Seven distinct carbon

signals are expected.

Chemical Shift (δ, ppm) Assignment Rationale

~165.5 C-7 (COOH)

Carboxylic acid carbons are

highly deshielded and appear

significantly downfield, typically

between 165-185 ppm.[4]

~152.0 C-6

This carbon is bonded to both

the ring nitrogen and a chlorine

atom, causing a strong

downfield shift.

~149.5 C-2

The carbon atom attached to

the carboxylic acid group and

adjacent to the ring nitrogen is

significantly deshielded.

~141.0 C-4 Aromatic CH carbon.

~135.0 C-5
The carbon atom bearing the

methyl group.

~125.0 C-3 Aromatic CH carbon.

~18.0 C-8 (-CH₃)

Methyl group carbons typically

appear in the upfield region of

the spectrum.

Visualizing NMR Assignments
The following diagram illustrates the predicted proton assignments for 6-Chloro-5-
methylpyridine-2-carboxylic acid.
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6-Chloro-5-methylpyridine-2-carboxylic acid
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Caption: Predicted ¹H NMR assignments for the compound.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-5-methylpyridine-2-
carboxylic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic

proton.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

Parameters for ¹H NMR: Use a sufficient number of scans to achieve a good signal-to-noise

ratio. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
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Parameters for ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of

scans will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5

seconds is recommended.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The spectrum of 6-Chloro-5-methylpyridine-2-
carboxylic acid is expected to be dominated by absorptions from the carboxylic acid group

and the substituted aromatic ring.

Predicted IR Absorption Bands
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3300 - 2500 Broad, Strong O-H Stretch Carboxylic Acid

3100 - 3000 Medium C-H Stretch
Aromatic (Pyridine

Ring)

2980 - 2850 Weak-Medium C-H Stretch Methyl Group (-CH₃)

1725 - 1700 Strong, Sharp C=O Stretch
Carboxylic Acid

(Dimer)[4][5]

1600 - 1580 Medium C=C Stretch Aromatic Ring

1500 - 1400 Medium C=C Stretch Aromatic Ring

1320 - 1210 Strong C-O Stretch Carboxylic Acid[6]

~920 Broad, Medium
O-H Bend (Out-of-

plane)

Carboxylic Acid

Dimer[7]

800 - 700 Strong C-Cl Stretch Aryl Halide
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The most distinctive feature will be the extremely broad O-H stretching band from the

carboxylic acid, which is a result of strong intermolecular hydrogen bonding.[5][7] This band

often overlaps with the C-H stretching vibrations.[6]

Experimental Protocol: IR Data Acquisition (ATR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by

wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This will be

automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 6-Chloro-5-methylpyridine-2-
carboxylic acid powder onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact

between the sample and the crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues through

fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)
Molecular Ion (M⁺•): The presence of chlorine will result in a characteristic isotopic pattern.

The molecular ion peak should appear at m/z 171, corresponding to the ³⁵Cl isotope. A

smaller peak, known as the M+2 peak, will be observed at m/z 173 with approximately one-

third the intensity of the M⁺• peak, which is characteristic for a molecule containing one

chlorine atom.
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Major Fragments: The fragmentation is driven by the stability of the pyridine ring and the

lability of the carboxylic acid group.

m/z Proposed Fragment Identity

154 [M - OH]⁺ Loss of a hydroxyl radical

136 [M - Cl]⁺ Loss of a chlorine radical

126 [M - COOH]⁺
Loss of the carboxyl group

(decarboxylation)

112 [M - OH - C₂H₂]⁺
Subsequent fragmentation of

the ring

Predicted Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for 6-Chloro-5-
methylpyridine-2-carboxylic acid under electron ionization (EI) conditions.

[C₇H₆ClNO₂]⁺•
m/z = 171/173

[C₇H₅ClNO]⁺
m/z = 154/156

- •OH

[C₆H₆N]⁺
m/z = 126

- •COOH

[C₇H₆NO₂]⁺
m/z = 136

- •Cl

Click to download full resolution via product page

Caption: Predicted major fragmentation routes in EI-MS.

Experimental Protocol: Mass Spectrometry Data
Acquisition

Ionization Method: Choose an appropriate ionization method. Electron Ionization (EI) is

suitable for generating fragment ions and creating a library-searchable spectrum.
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Electrospray Ionization (ESI) is a softer technique that is excellent for confirming the

molecular weight via protonation ([M+H]⁺) or deprotonation ([M-H]⁻).

Sample Introduction: Introduce the sample into the mass spectrometer. For EI, this typically

involves a direct insertion probe for solid samples. For ESI, the sample would first be

dissolved in a suitable solvent (e.g., methanol/water).

Mass Analyzer: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion

and key fragments.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (including its

isotopic pattern) and major fragment ions. Compare the observed fragmentation pattern with

predicted pathways to confirm the structure.

Spectroscopic Analysis Workflow
The comprehensive characterization of 6-Chloro-5-methylpyridine-2-carboxylic acid follows

a logical workflow to ensure structural confirmation and purity assessment.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

Pure Solid Sample

NMR Spectroscopy
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Caption: General workflow for spectroscopic characterization.

Conclusion
The spectroscopic characterization of 6-Chloro-5-methylpyridine-2-carboxylic acid relies on

the synergistic interpretation of NMR, IR, and MS data. ¹H and ¹³C NMR confirm the precise

arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy provides definitive

evidence for the presence of the critical carboxylic acid functional group through its unique,

broad O-H stretch and sharp C=O absorption. Finally, mass spectrometry confirms the correct

molecular weight via the molecular ion and its characteristic chlorine isotopic pattern, while

fragmentation analysis provides further structural corroboration. Together, these techniques

provide a robust and unambiguous analytical package for the verification of this important

chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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